molecular formula C8H7ClN2 B075860 6-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 13583-92-1

6-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No. B075860
CAS RN: 13583-92-1
M. Wt: 166.61 g/mol
InChI Key: QPDRZNBSRWKRPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be accomplished through various methods, including palladium- and copper-catalyzed aminations. Enguehard et al. (2003) described convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using such catalyzed methodologies, highlighting the versatility in synthesizing substituted imidazo[1,2-a]pyridines (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been explored through X-ray crystallography, providing insights into their crystalline structure and molecular conformation. For instance, the crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine was described by Enguehard et al. (2003), revealing detailed structural information pertinent to 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, offering a pathway to diverse functionalized compounds. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating the role of the nitro group in facilitating chlorine displacement and enabling the synthesis of various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Physical Properties Analysis

The physical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine, such as solubility, melting point, and stability, are crucial for its application in synthetic chemistry. While specific data on 6-Chloro-2-methylimidazo[1,2-a]pyridine was not directly mentioned, the physical properties of closely related compounds provide a reference point for understanding its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine, including its reactivity with different reagents, potential for substitution reactions, and the role of its functional groups in synthesis, are fundamental aspects of its utility in chemical synthesis. The work by Enguehard et al. (2003) on ipso- or cine-substitutions of 6-haloimidazo[1,2-a]pyridine derivatives underlines the significance of reaction conditions on the outcome, illustrating the chemical versatility of the imidazo[1,2-a]pyridine scaffold (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Scientific Research Applications

  • Synthesis of Novel Derivatives

    Enguehard et al. (2003) reported methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodology, which can have implications in medicinal chemistry and materials science (Enguehard et al., 2003).

  • Anti-inflammatory Applications

    Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated them for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing their potential in pharmaceutical applications (Abignente et al., 1982).

  • Antibacterial Activity

    Althagafi and Abdel‐Latif (2021) synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial potency, indicating their application in antimicrobial therapies (Althagafi & Abdel‐Latif, 2021).

  • Water-Mediated Synthesis

    Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, expanding the methodology for synthesizing such compounds in a more environmentally friendly manner (Mohan, Rao, & Adimurthy, 2013).

  • Synthesis of Cyanines

    Sa̧czewski et al. (1987) discussed the reaction of 2-Chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates to produce cyanines, which have applications in dye and pigment industries (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

  • Synthesis of Imidazo[1,2-a]pyridines

    Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, significant in both medicinal and materials chemistry (Masters et al., 2011).

  • Microwave-Assisted Direct C3 Alkenylation

    Koubachi et al. (2008) presented a method for the synthesis of 3-alkenylimidazo[1,2-a]pyridines, indicating advancements in the synthesis techniques for such compounds (Koubachi et al., 2008).

Future Directions

Imidazo[1,2-a]pyridines, including 6-Chloro-2-methylimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways, with an emphasis on environmentally benign strategies . Additionally, further studies on the biological activity profiles of these compounds could lead to the development of new drugs .

properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDRZNBSRWKRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560104
Record name 6-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylimidazo[1,2-a]pyridine

CAS RN

13583-92-1
Record name 6-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Cao, H Zhan, Y Lin, X Lin, Z Du, H Jiang - Organic letters, 2012 - ACS Publications
A convenient method for the copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridine has been developed. This method is applicable to a variety of aryl electrophiles, including …
Number of citations: 180 pubs.acs.org
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
S Kang, RY Kim, MJ Seo, S Lee, YM Kim… - Journal of medicinal …, 2014 - ACS Publications
A critical unmet clinical need to combat the global tuberculosis epidemic is the development of potent agents capable of reducing the time of multi-drug-resistant (MDR) and extensively-…
Number of citations: 161 pubs.acs.org
H Cao, Y Lin, H Zhan, Z Du, X Lin, QM Liang… - RSC advances, 2012 - pubs.rsc.org
We have developed an efficient Pd-catalyzed regioselective arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides, which is rarely reported. This methodology has been …
Number of citations: 49 pubs.rsc.org
A Vakalopoulos, F Wunder, IV Hartung… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the identification, chemical optimization, and preclinical characterization of novel soluble guanylate cyclase (sGC) stimulators. Given the very broad therapeutic …
Number of citations: 2 pubs.acs.org
A Nandikolla, S Srinivasarao, BK Kumar… - RSC …, 2020 - pubs.rsc.org
Four groups, thirty-five compounds in total, of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were designed and synthesized using substituted pyridine, …
Number of citations: 18 pubs.rsc.org
S Ramarao, M Pothireddy… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Encouraged by the reported sirtuin modulating ability of an imidazopyridazine derivative the structurally relevant imidazo[1,2-a]pyridine framework was explored for the design and …
Number of citations: 2 www.tandfonline.com
X Wang, L Ma, W Yu - Synthesis, 2011 - thieme-connect.com
Imidazo [1, 2-a] pyridine-3-carboxylates can be prepared directly from 2-aminopyridines and β-keto esters by using bis (acetyloxy)(phenyl)-λ ³-iodane as an oxidant and boron trifluoride …
Number of citations: 45 www.thieme-connect.com
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com
A Šačkus
Number of citations: 0

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